2,4-Difluoro-6-hydrazinylpyridine
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Overview
Description
2,4-Difluoro-6-hydrazinylpyridine is a chemical compound characterized by the presence of two fluorine atoms and a hydrazinyl group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-hydrazinylpyridine typically involves the reaction of 2,4-difluoropyridine with hydrazine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-hydrazinylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2,4-Difluoro-6-hydrazinylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems and as a tool in biochemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
2,4-Difluoro-6-hydrazinylpyridine is similar to other fluorinated pyridines, such as 2,6-Difluoro-4-hydrazinylpyridine. its unique combination of fluorine atoms and the hydrazinyl group sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
2,6-Difluoro-4-hydrazinylpyridine
2,4-Difluoro-5-hydrazinylpyridine
2,3-Difluoro-6-hydrazinylpyridine
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Properties
IUPAC Name |
(4,6-difluoropyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1-2H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOLSEWSDLEITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1NN)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479264 |
Source
|
Record name | AGN-PC-0NI025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-98-4 |
Source
|
Record name | AGN-PC-0NI025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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